N-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
Overview
Description
The compound “N-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide” is a complex organic molecule. It is a derivative of triazoles, which are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by heteronuclear 2D NMR experiments . The docking analysis revealed that among all the compounds, 1-trifluoroacetyl-3- (4-methoxyphenyl)-5- ((2-oxo-2- (4-tolyl)ethyl)thio)-1,2,4-triazole had the best docking results .Chemical Reactions Analysis
The chemical reactions of similar compounds involve a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones . This leads to the formation of regioisomeric products .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, have been reported to act as dna targeting agents . These agents interact with the DNA molecule, potentially altering its structure or function.
Mode of Action
These agents typically bind to DNA, causing changes in its structure that can affect the transcription and replication processes .
Biochemical Pathways
Given its potential role as a dna targeting agent, it may impact pathways related to dna replication and transcription . This could lead to downstream effects on protein synthesis and cell division.
Pharmacokinetics
The presence of the trifluoromethyl group and the thiadiazole ring could potentially influence its bioavailability and metabolic stability .
Result of Action
As a potential dna targeting agent, it could potentially interfere with dna replication and transcription, leading to cell cycle arrest or apoptosis .
Properties
IUPAC Name |
(E)-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S2/c21-20(22,23)14-7-4-8-15(11-14)24-17(29)12-30-19-27-26-18(31-19)25-16(28)10-9-13-5-2-1-3-6-13/h1-11H,12H2,(H,24,29)(H,25,26,28)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAMASGDGQXLA-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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